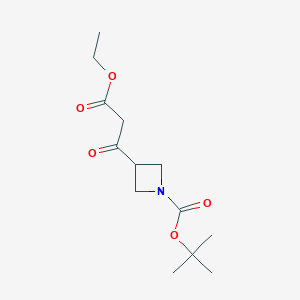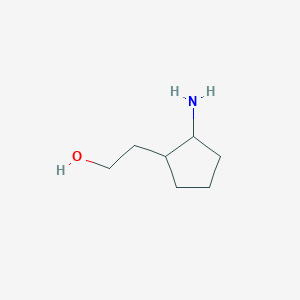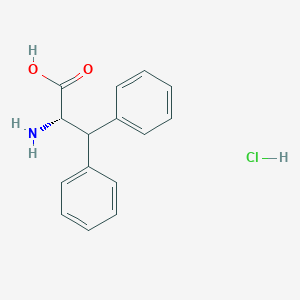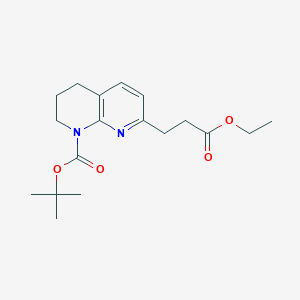
tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agent Development
Antibacterial Activities
Research has identified various 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, closely related to the tert-Butyl compound , as potent antibacterial agents. These compounds have demonstrated significant in vitro and in vivo activities against various bacterial strains, leading to the development of promising therapeutic agents (Bouzard et al., 1989), (Bouzard et al., 1992).
Antimycobacterial Properties
Compounds structurally related to tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine have shown promising results against Mycobacterium tuberculosis, including multi-drug-resistant strains. This highlights their potential as effective antimycobacterial agents (Sriram et al., 2007).
Synthesis and Chemical Characterization
Chemical Synthesis
The tert-Butyl compound and its derivatives have been a subject of chemical synthesis studies, leading to the development of various synthetic methods and exploration of their chemical properties. This includes the synthesis of naphtho[1,6]naphthyridine derivatives under catalyst-free conditions, offering insights into more efficient and eco-friendly synthetic routes (Mu et al., 2015).
Thermal and Structural Analyses
Detailed thermal and X-ray analyses, along with DFT studies, have been conducted on tert-butyl derivatives. These studies provide crucial information on the molecular and crystal structure, stability, and intramolecular interactions, which are essential for understanding their chemical behavior and potential applications (Çolak et al., 2021).
Potential for Drug Development
- Drug Precursor Potential: The tert-Butyl compound has been identified as a precursor in the synthesis of various small molecule anticancer drugs. This suggests its potential utility in the development of novel therapeutic agents targeting specific pathways in cancer treatment (Zhang et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds are used in the construction of peptidomimetic supramolecular assemblies .
Mode of Action
The compound is used in the synthesis of polypeptoids bearing carboxylic acid groups on the N-substituent . These polypeptoids are synthesized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) . The polymerization proceeds in a controlled manner, with the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) being readily unveiled in mild acidic conditions .
Biochemical Pathways
The compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process leads to the synthesis of polypeptoids, which are increasingly investigated as a new class of biopolymers for various applications .
Pharmacokinetics
The hydrodynamic size of the resulting poly(n-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution ph , suggesting that the bioavailability of the compound may be influenced by pH conditions.
Result of Action
The result of the compound’s action is the production of well-defined polypeptoids that have quantitative functional sidechain presence and tailorable polymer chain length . These polypeptoids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability . For instance, the hydrodynamic size of the resulting poly(N-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution pH .
properties
IUPAC Name |
tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-15(21)11-10-14-9-8-13-7-6-12-20(16(13)19-14)17(22)24-18(2,3)4/h8-9H,5-7,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCNCUORIDQDBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743325 |
Source


|
| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1272758-04-9 |
Source


|
| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
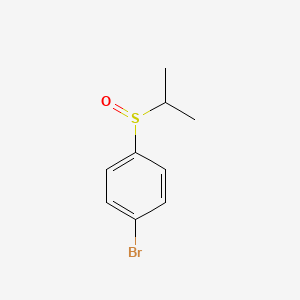
![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)
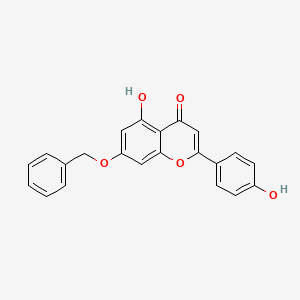
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
